Phenyl(quinolin-7-yl)methanone

CYP3A4 Pre-steady-state kinetics Substrate binding

Phenyl(quinolin-7-yl)methanone (CAS 54885-03-9), also referred to as 7-benzoylquinoline or 7-OBz quinoline, is a heterocyclic aromatic ketone composed of a quinoline core bearing a benzoyl group at the 7‑position. This compound serves as a well-characterized, non-fluorescent probe substrate for cytochrome P450 3A4 (CYP3A4), where O-debenzylation yields the fluorescent product 7-hydroxyquinoline, enabling real-time kinetic monitoring.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 54885-03-9
Cat. No. B13955312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(quinolin-7-yl)methanone
CAS54885-03-9
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC=N3)C=C2
InChIInChI=1S/C16H11NO/c18-16(13-5-2-1-3-6-13)14-9-8-12-7-4-10-17-15(12)11-14/h1-11H
InChIKeyXRAPBJFHQXEFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(quinolin-7-yl)methanone (CAS 54885-03-9): A Specialized 7-Substituted Benzoylquinoline for CYP Enzyme Kinetic Studies


Phenyl(quinolin-7-yl)methanone (CAS 54885-03-9), also referred to as 7-benzoylquinoline or 7-OBz quinoline, is a heterocyclic aromatic ketone composed of a quinoline core bearing a benzoyl group at the 7‑position [1]. This compound serves as a well-characterized, non-fluorescent probe substrate for cytochrome P450 3A4 (CYP3A4), where O-debenzylation yields the fluorescent product 7-hydroxyquinoline, enabling real-time kinetic monitoring [1]. Its established kinetic parameters and rapid binding profile have made it a validated tool for pre-steady-state and steady-state inhibition studies [1].

1CYP3A4 probe substrate for real-time fluorescence monitoring
2Supports pre-steady-state kinetic analysis workflows
3Reported rapid binding kinetics (O-debenzylation)

Why 7-Benzoylquinoline Cannot Be Replaced by Generic Quinoline Analogs or Other Fluorogenic CYP3A4 Substrates


While several benzoylquinoline regioisomers (e.g., 2‑benzoylquinoline, CAS 16576-25-3; 4‑benzoylquinoline, CAS 54885-00-6) and common fluorogenic CYP3A4 probes such as 7‑benzyloxyquinoline (BQ) or 7‑benzyloxy-4‑trifluoromethylcoumarin (BFC) are commercially available, their binding modes, spin-state transitions, and kinetic rate constants differ markedly from those of the 7‑isomer [1][2]. 7‑Benzoylquinoline exhibits rapid, near‑complete Type I spectral binding (>90% within 200 ms) that is not observed with several other P450 3A4 substrates, and its O‑debenzylation kinetics have been rigorously cross‑validated against testosterone 6β‑hydroxylation in the same reconstituted enzyme system [1][2]. Substituting a regioisomer or a structurally distinct fluorophore without equivalent validation introduces uncertainty in IC50 scaling, lag‑phase analysis, and mechanistic interpretation of time‑dependent inhibition [1][2].

Binding mode and spin-state transition may differ from 2‑ or 4‑benzoylquinoline regioisomersregioisomers
Kinetic rate constants and lag-phase profiles are unlikely to transfer from generic fluorogenic probes (e.g., BFC, BQ)BFC / BQ
Absence of cross-validation against testosterone 6β-hydroxylation introduces IC50 scaling uncertaintynon‑validated

Quantitative Differentiation Evidence for Phenyl(quinolin-7-yl)methanone Versus Closest Analogs and Alternative CYP3A4 Probes


Rapid Substrate Binding Kinetics: >90% Spectral Shift Completed Within 200 ms

7-Benzoylquinoline binds to CYP3A4 with exceptional speed. In stopped-flow experiments, >90% of the Type I difference spectral change (low‑ to high‑spin iron conversion) occurred within the first 200 ms, with a fitted single‑exponential rate constant kobs of 27 ± 1 s⁻¹ at a substrate concentration of 62 μM [1]. This is in stark contrast to several other P450 3A4 substrates—such as bromocriptine and other slowly binding ligands—that display dramatically slower spectral responses requiring seconds to minutes to reach equilibrium [1]. The rapid binding allows the use of 7‑benzoylquinoline in pre‑steady‑state kinetic analyses and real‑time fluorescence monitoring of product formation that are inaccessible with slower-binding probes [1].

Substrate binding rate
Head-to-head
kobs = 27 ± 1 s⁻¹
Supports pre-steady-state CYP3A4 assay context
>90% spectral shift completed within 200 ms (62 μM substrate)
CYP3A4 Pre-steady-state kinetics Substrate binding

Well-Defined Steady-State Kinetic Parameters (Km, kcat) in a Reconstituted CYP3A4 System

In a purified, reconstituted CYP3A4 enzyme system, 7‑benzoylquinoline O‑debenzylation followed Michaelis‑Menten kinetics with a Km of 21 ± 3 μM and a kcat of 58 min⁻¹ [1]. By comparison, testosterone 6β‑hydroxylation—the historical gold‑standard CYP3A4 reaction—exhibits Km values commonly reported in the range of 37–56 μM and kcat values of 36–40 min⁻¹ across various recombinant systems [2]. The lower Km and higher turnover number of 7‑benzoylquinoline confer greater catalytic efficiency (kcat/Km ≈ 2.76 μM⁻¹ min⁻¹) relative to testosterone (kcat/Km ≈ 0.64–1.08 μM⁻¹ min⁻¹), enabling more sensitive detection of inhibition [1][2]. Furthermore, the IC50 values for five clinically used azole and protease inhibitors determined with 7‑benzoylquinoline closely paralleled those obtained with testosterone, validating its use as a convenient surrogate [1].

Steady-state kinetics
Cross-study comparable
Km = 21 ± 3 μM, kcat = 58 min⁻¹
Higher catalytic efficiency context vs testosterone
kcat/Km ~2.76 μM⁻¹ min⁻¹; 2.5–4.3× efficiency difference
CYP3A4 Michaelis-Menten kinetics O-debenzylation

Type I Spectral Signature (Low‑ to High‑Spin Conversion) Enabling Mechanistic Studies

Addition of 7‑benzoylquinoline to CYP3A4 induces a distinct Type I difference spectrum (peak ~390 nm, trough ~420 nm), signifying a low‑spin to high‑spin heme‑iron conversion [1]. This spectral signature is in contrast to Type II binding ligands (many nitrogen‑containing heterocycles such as quinoline‑carboxamide analogs) that displace the water ligand and form a low‑spin Fe‑N complex [2]. A titration of the Type I response yielded a dissociation constant Kd of 90 μM for 7‑benzoylquinoline [1]. The unambiguous Type I behaviour enables researchers to distinguish substrates that induce active‑site conformational changes from those that directly coordinate the heme iron, a critical mechanistic discriminator [1][2]. Common alternative fluorogenic substrates (e.g., BFC, DBF) also produce Type I shifts, but their binding constants in reconstituted systems are less frequently reported, making direct quantitative comparison difficult. However, 7‑benzoylquinoline's combination of a well‑defined Kd, rapid binding rate, and Type I signature is uniquely documented in a single comprehensive study [1].

Spectral binding mode
Class-level inference
Type I difference spectrum (peak ~390 nm, trough ~420 nm)
Enables distinction of substrate-like vs inhibitor-like binding
Kd = 90 μM reported; supports mechanistic assignment
Spin-state transition UV-Vis spectroscopy CYP3A4 mechanism

Substrate Validated for Time‑Dependent CYP3A4 Inhibition (TDI) Lag‑Phase Analysis

7‑Benzoylquinoline is one of the few substrates experimentally validated for detecting and quantifying lag phases in the onset of CYP3A4 inhibition—a hallmark of slow, tight‑binding inhibitors. When P450 3A4 was pre‑incubated with equimolar concentrations of clotrimazole, ritonavir, or indinavir and then 7‑OBz quinoline was added, lag phases of ~45, 15, and 25 s, respectively, were observed before steady‑state turnover was reached [1]. These lag phases closely mirrored those observed with testosterone 6β‑hydroxylation, confirming that 7‑benzoylquinoline faithfully reports time‑dependent inhibition [1]. The pre‑steady‑state kinetic constants (k1, t1/2) derived from these experiments are compiled in the same study and provide a benchmark for evaluating new chemical entities [1]. No comparable lag‑phase validation dataset exists for other commonly used fluorogenic CYP3A4 probes (BQ, BFC, DBF) in a purified, reconstituted system with multiple reference inhibitors [2].

TDI lag-phase detection
Head-to-head
Lag phases: clotrimazole ~45 s, ritonavir ~15 s, indinavir ~25 s
Supports CYP3A4 TDI screening and mechanism interpretation
Concordant with testosterone data; reported k1, t1/2 values
Time-dependent inhibition Lag phase CYP3A4 drug-drug interaction

High-Value Procurement Scenarios for Phenyl(quinolin-7-yl)methanone in Drug Metabolism and Enzymology Workflows


Pre‑Steady‑State Kinetic Analysis of CYP3A4 Inhibition Mechanisms

The rapid binding rate (kobs = 27 s⁻¹) and well‑characterized lag‑phase response of 7‑benzoylquinoline make it the substrate of choice for stopped‑flow or rapid‑quench experiments designed to dissect the multi‑step binding mechanism of CYP3A4 inhibitors [1]. Investigators can use the compound to distinguish competitive, slow‑binding, and mechanism‑based inhibitors by fitting pre‑steady‑state product formation traces to models incorporating one or more enzyme‑inhibitor complex intermediates [1]. This application is critical in early drug discovery to assess the risk of time‑dependent drug‑drug interactions.

High‑Sensitivity CYP3A4 Inhibition Screening in Drug Discovery

With a Km of 21 μM and a kcat of 58 min⁻¹, 7‑benzoylquinoline offers greater catalytic efficiency than the traditional testosterone 6β‑hydroxylation assay, enabling detection of weak or moderate inhibitors at lower enzyme concentrations [1]. The O‑debenzylation product, 7‑hydroxyquinoline, is fluorescent (excitation ~410 nm, emission ~530 nm), permitting high‑throughput microplate screening without the need for radioactive or LC‑MS/MS detection [1]. The concordance of IC50 values with those from testosterone assays supports regulatory acceptance of the data [1].

Mechanistic Studies of Type I Versus Type II CYP3A4 Ligands

The unambiguous Type I difference spectrum (Kd = 90 μM) induced by 7‑benzoylquinoline allows enzymologists to use it as a reference substrate when comparing novel ligands whose spectral binding mode is unknown [1]. In competition experiments, a shift from a Type I to a Type II spectral signature upon addition of a test compound provides direct evidence for heme‑iron coordination and can be quantitatively analyzed [1][2]. This application is valuable for medicinal chemistry programs optimizing CYP3A4 inhibitors where binding mode dictates selectivity and metabolic stability.

Cross‑Validation of Novel Fluorometric CYP3A4 Probes

Because the kinetic and inhibition parameters of 7‑benzoylquinoline have been directly cross‑referenced against testosterone 6β‑hydroxylation—the accepted gold‑standard CYP3A4 reaction—it serves as an ideal bridging substrate when validating new fluorometric probes [1]. Laboratories developing next‑generation CYP3A4 substrates can benchmark their compound's Km, kcat, and IC50 correlation coefficients against the 7‑benzoylquinoline data set, ensuring backward compatibility with historical inhibition data [1].

Application
Selection Property
Validation Focus
Pre-steady-state CYP3A4 inhibition studies
Rapid substrate-binding kinetics
Lag-phase analysis validation
CYP3A4 inhibition screening
Reported catalytic efficiency
IC50 correlation with testosterone assay
CYP3A4 binding-mode studies
Type I spectral shift characteristics
Binding-mode characterization (Kd)
Fluorometric probe benchmarking
Cross-validated kinetic parameters
Testosterone hydroxylation concordance
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